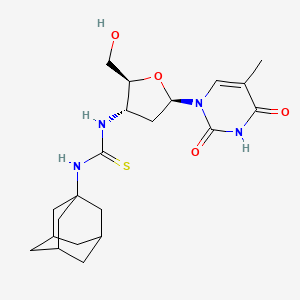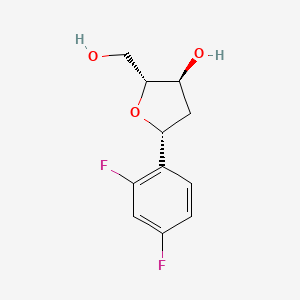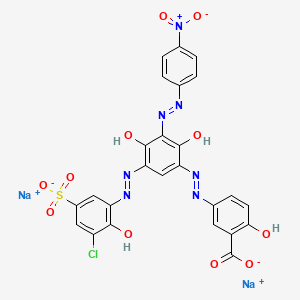
Disodium 5-((5-((3-chloro-2-hydroxy-5-sulphonatophenyl)azo)-2,4-dihydroxy-3-((4-nitrophenyl)azo)phenyl)azo)salicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 5-[[5-[(3-chloro-2-hydroxy-5-sulfonatophenyl)azo]-2,4-dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]salicylate is an organic compound known for its complex structure and vibrant color properties. It belongs to the class of azo compounds, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is often used in various industrial applications, including dyes and pigments, due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 5-[[5-[(3-chloro-2-hydroxy-5-sulfonatophenyl)azo]-2,4-dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]salicylate typically involves diazotization and coupling reactions. The process begins with the diazotization of 3-chloro-2-hydroxy-5-sulfonatophenylamine, followed by coupling with 2,4-dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]salicylate under alkaline conditions. The reaction is carried out in an aqueous medium, and the pH is carefully controlled to ensure the formation of the desired azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the precise control of temperature, pH, and reactant concentrations. The final product is purified through filtration and recrystallization to obtain a high-purity compound suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
Disodium 5-[[5-[(3-chloro-2-hydroxy-5-sulfonatophenyl)azo]-2,4-dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic conditions are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Disodium 5-[[5-[(3-chloro-2-hydroxy-5-sulfonatophenyl)azo]-2,4-dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]salicylate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the production of high-performance pigments for textiles, plastics, and inks.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb light and undergo photochemical reactions. The azo groups in the molecule can undergo trans-cis isomerization upon exposure to light, leading to changes in the molecular structure and properties. This photochemical behavior is exploited in various applications, such as photodynamic therapy and photochromic materials.
Comparison with Similar Compounds
Similar Compounds
- Disodium [3-[(5-chloro-2-hydroxyphenyl)azo]-4-hydroxy-6-[(1-oxoallyl)amino]naphthalene-2-sulphonato (3-)] [1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato (2-)]chromate (2-)
- Disodium 5-[[4-[[3-[[3-[(2,4-diaminophenyl)azo]-2-hydroxy-5-sulphonatophenyl]azo]-2,6-dihydroxyphenyl]azo]phenyl]azo]salicylate
Uniqueness
Disodium 5-[[5-[(3-chloro-2-hydroxy-5-sulfonatophenyl)azo]-2,4-dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]salicylate is unique due to its specific combination of functional groups, which impart distinct photochemical and electronic properties. Its ability to form stable complexes with metal ions and undergo reversible photochemical reactions makes it particularly valuable in various scientific and industrial applications.
Properties
CAS No. |
83968-51-8 |
|---|---|
Molecular Formula |
C25H14ClN7Na2O11S |
Molecular Weight |
701.9 g/mol |
IUPAC Name |
disodium;5-[[5-[(3-chloro-2-hydroxy-5-sulfonatophenyl)diazenyl]-2,4-dihydroxy-3-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C25H16ClN7O11S.2Na/c26-16-8-14(45(42,43)44)9-17(22(16)35)30-31-19-10-18(29-28-12-3-6-20(34)15(7-12)25(38)39)23(36)21(24(19)37)32-27-11-1-4-13(5-2-11)33(40)41;;/h1-10,34-37H,(H,38,39)(H,42,43,44);;/q;2*+1/p-2 |
InChI Key |
KBJHMDLUWPFTBA-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C(=CC(=C2O)N=NC3=C(C(=CC(=C3)S(=O)(=O)[O-])Cl)O)N=NC4=CC(=C(C=C4)O)C(=O)[O-])O)[N+](=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


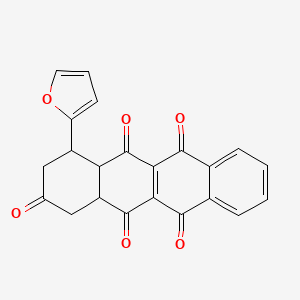
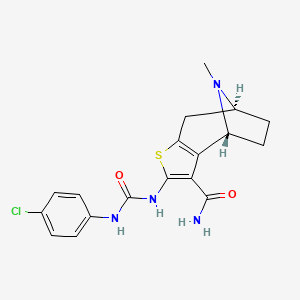
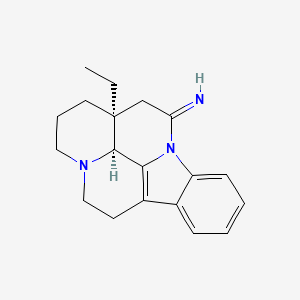
![2-[(1E,3E)-5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)penta-1,3-dienyl]benzonitrile](/img/structure/B12738455.png)
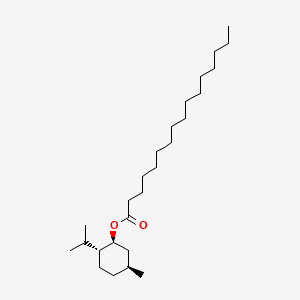
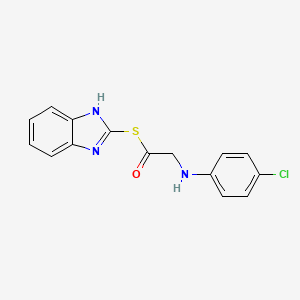
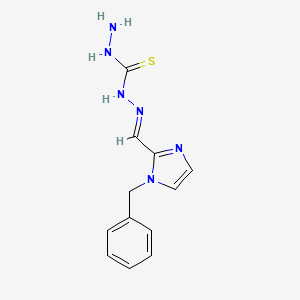
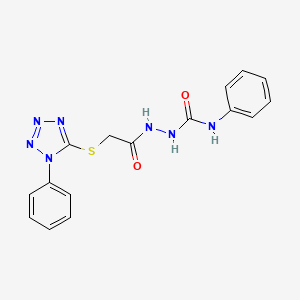
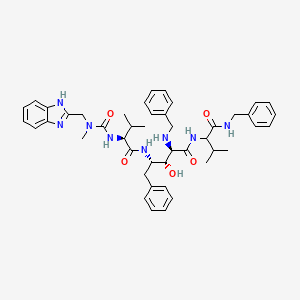
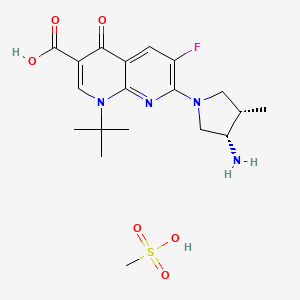
![(2S)-3-cyclohexyl-2-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2R)-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxycyclohexyl]oxyoxan-4-yl]oxypropanoic acid](/img/structure/B12738512.png)
